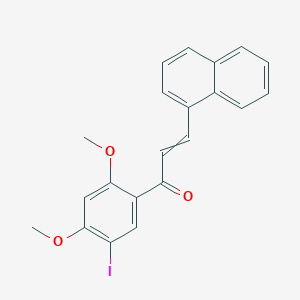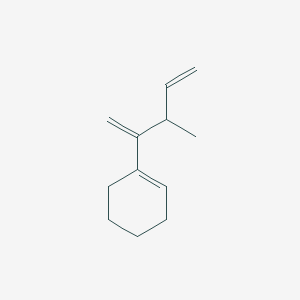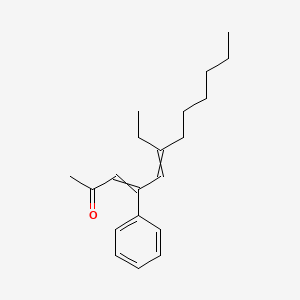![molecular formula C11H12Cl2N2O6S B14566992 2-[4-(Dichloromethanesulfonyl)-2-nitroanilino]butanoic acid CAS No. 61497-19-6](/img/structure/B14566992.png)
2-[4-(Dichloromethanesulfonyl)-2-nitroanilino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Dichloromethanesulfonyl)-2-nitroanilino]butanoic acid is an organic compound that belongs to the class of carboxylic acids It contains a butanoic acid backbone with a 4-(dichloromethanesulfonyl)-2-nitroanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dichloromethanesulfonyl)-2-nitroanilino]butanoic acid typically involves multiple steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the ortho position.
Sulfonylation: The nitroaniline derivative is then subjected to sulfonylation using dichloromethane sulfonyl chloride under basic conditions to form the dichloromethanesulfonyl derivative.
Coupling Reaction: The sulfonylated nitroaniline is coupled with butanoic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dichloromethanesulfonyl)-2-nitroanilino]butanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Formation of 2-[4-(Aminomethanesulfonyl)-2-nitroanilino]butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of butanoic acid and corresponding sulfonyl derivatives.
Scientific Research Applications
2-[4-(Dichloromethanesulfonyl)-2-nitroanilino]butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to certain enzyme substrates.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Dichloromethanesulfonyl)-2-nitroanilino]butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The butanoic acid moiety may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methanesulfonyl)-2-nitroanilino]butanoic acid
- 2-[4-(Chloromethanesulfonyl)-2-nitroanilino]butanoic acid
- 2-[4-(Bromomethanesulfonyl)-2-nitroanilino]butanoic acid
Uniqueness
2-[4-(Dichloromethanesulfonyl)-2-nitroanilino]butanoic acid is unique due to the presence of the dichloromethanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming multiple hydrogen bonds. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
61497-19-6 |
|---|---|
Molecular Formula |
C11H12Cl2N2O6S |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
2-[4-(dichloromethylsulfonyl)-2-nitroanilino]butanoic acid |
InChI |
InChI=1S/C11H12Cl2N2O6S/c1-2-7(10(16)17)14-8-4-3-6(5-9(8)15(18)19)22(20,21)11(12)13/h3-5,7,11,14H,2H2,1H3,(H,16,17) |
InChI Key |
DJFPRRBOLODOJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyanamide, [[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14566917.png)
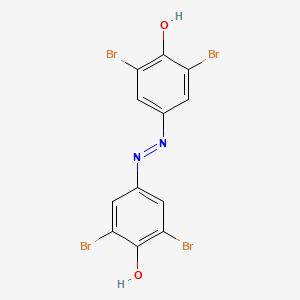

![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine](/img/structure/B14566946.png)
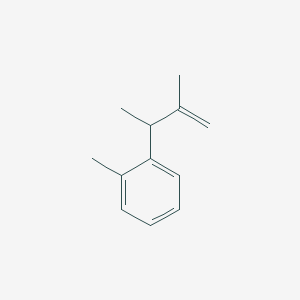
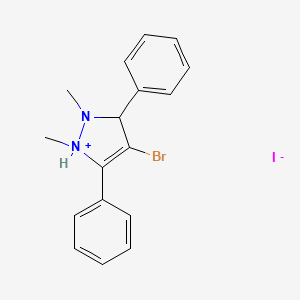
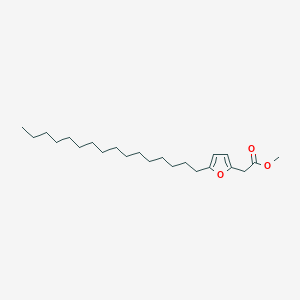
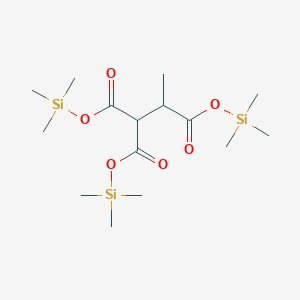
![Diethyl [anilino(3-hydroxyphenyl)methyl]phosphonate](/img/structure/B14566978.png)

